RU5135

GABA-A receptor Antagonist Neuropharmacology

RU5135 is a unique, stereospecific amidine steroid with verified high potency at both GABA-A and glycine receptors, plus 11β-HSD1 inhibition. It is essential for studies requiring precise dual-antagonism, avoiding issues with selective antagonist combinations. Ensure your research outcomes are accurate with this defined (9aS,11aS) isomer reference standard.

Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
Cat. No. B10770831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU5135
Molecular FormulaC18H28N2O2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(=O)CC4(C3CC(=N4)N)C)O
InChIInChI=1S/C18H28N2O2/c1-17-6-5-11(21)7-10(17)3-4-12-13-8-15(19)20-18(13,2)9-14(22)16(12)17/h10-13,16,21H,3-9H2,1-2H3,(H2,19,20)/t10?,11?,12?,13?,16?,17-,18-/m0/s1
InChIKeyLLAKESJIQFAQJA-GMULQGFCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(9aS,11aS)-2-Amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one (RU5135): A Dual GABA-A/Glycine Receptor Antagonist and 11β-HSD1 Inhibitor Steroidal Amidine


The target compound, (9aS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one (also known as RU5135, R 5135, and 3α-hydroxy-16-imino-5β-17-azaandrostan-11-one) [1], is a synthetic amidine steroid characterized by a fused naphtho[2,1-e]indole tetracyclic core . This compound functions as a potent, competitive antagonist at both γ-aminobutyric acid type A (GABA-A) receptors and strychnine-sensitive glycine receptors (GlyR) in the vertebrate central nervous system [2]. In addition, it exhibits notable inhibitory activity against the human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme [3]. The defined (9aS,11aS) stereochemistry is crucial for its high-affinity interactions with these distinct molecular targets.

Why Generic GABA Antagonists or 11β-HSD1 Inhibitors Cannot Replace (9aS,11aS)-2-Amino-7-hydroxy-9a,11a-dimethyl-dodecahydronaphtho[2,1-e]indol-10-one in Research


Despite the availability of other GABA receptor antagonists (e.g., bicuculline, picrotoxin) and 11β-HSD1 inhibitors (e.g., carbenoxolone, AZD4017), the target compound possesses a unique polypharmacological profile and stereospecific structure that precludes simple functional substitution. Generic substitution with a standard GABA antagonist fails to replicate its combined, high-potency antagonism at both GABA-A and glycine receptors [1]. Conversely, replacement with a typical 11β-HSD1 inhibitor does not provide the requisite GABA-A/glycine modulation for studies investigating the intersection of neurosteroid signaling and glucocorticoid metabolism. Furthermore, the defined stereochemistry of the (9aS,11aS) isomer is critical for its distinct interaction with these molecular targets, meaning other stereoisomers or related amidine steroids may exhibit significantly altered, and likely reduced, potency and target engagement [2]. The quantitative evidence below substantiates why this specific compound, and not its nearest analogs, is required for precise experimental outcomes.

Quantitative Differentiation of (9aS,11aS)-2-Amino-7-hydroxy-9a,11a-dimethyl-dodecahydronaphtho[2,1-e]indol-10-one: IC50 and pA2 Comparisons vs. Bicuculline, Picrotoxin, Carbenoxolone, and AZD4017


Sub-Nanomolar Antagonism of GABA-A Receptor Binding: Superior Potency to Bicuculline

In a direct comparison of GABA-A receptor binding antagonism, (9aS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one (RU5135) demonstrates a remarkably lower IC50 against [3H]bicuculline methochloride compared to the classic antagonist bicuculline itself. The compound inhibits binding with an IC50 of 0.8 ± 0.2 nM [1]. In contrast, bicuculline typically exhibits an IC50 of 1-3 µM (1000-3000 nM) for GABA-A receptor currents . This represents a >1,000-fold increase in potency for the target compound. Furthermore, the compound acts as a competitive antagonist, sharing a common binding site with bicuculline but not with the chloride channel antagonist picrotoxin [1].

GABA-A receptor Antagonist Neuropharmacology

High-Affinity Dual Antagonism at GABA-A and Glycine Receptors: Quantified by pA2 Values

The target compound uniquely antagonizes both muscimol (a GABA-A agonist) and glycine with high affinity, a property not shared by many GABA-A selective antagonists. In isolated rat cuneate nucleus, the compound competitively antagonized muscimol with a pA2 value of 8.31 [1]. On the rat optic nerve, it competitively antagonized glycine with a pA2 of 7.67 [1]. In comparison, the classical glycine antagonist strychnine shares a common site of action, but the target compound's dual profile is distinct [1]. This quantitative dual antagonism is not observed with bicuculline, which is primarily a GABA-A antagonist.

Glycine receptor GABA-A receptor Competitive antagonist

Inhibition of Human 11β-HSD1: Comparable Potency to Carbenoxolone with Defined Stereochemistry

The target compound inhibits human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC50 of 18.6 nM in HEK293 cells [1]. This potency is similar to the well-known inhibitor carbenoxolone, which exhibits an IC50 of approximately 300 nM in similar assays [2]. However, carbenoxolone is a non-selective inhibitor of both 11β-HSD1 and 11β-HSD2, whereas the target compound's selectivity profile over 11β-HSD2 has not been fully defined, but its potent inhibition of 11β-HSD1 is clearly established. Moreover, the compound's inhibitory activity is species-dependent, showing an IC50 of 29.5 nM against mouse 11β-HSD1, indicating a 1.6-fold difference in potency between species [1].

11β-HSD1 Inhibitor Glucocorticoid metabolism

Stereospecific Structural Differentiation from Other Steroidal Amidine Analogs

The target compound's specific (9aS,11aS) stereochemistry is a critical determinant of its biological activity. While direct comparative activity data for other stereoisomers of this exact compound are not publicly available, the crystal structure of an N-methylated analog (R 29490) of the core structure (3α-hydroxy-16-imino-5β-17-aza-androstan-11-one) has been solved, revealing key spatial arrangements necessary for receptor interaction [1]. Furthermore, the target compound is structurally distinct from other amidine steroids, such as pitrazepin, which also acts as a GABA-A antagonist but with different potency and selectivity profiles [2]. The (9aS,11aS) configuration ensures the correct orientation of the amino and hydroxyl groups for high-affinity binding to both GABA-A and glycine receptors, as well as 11β-HSD1.

Stereochemistry Structure-Activity Relationship Steroid

Vertebrate-Specific GABA-A Antagonism: Inactivity at Insect GABA Receptors

A critical differentiation for research involving invertebrate models is that (9aS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one (RU5135) is inactive at insect GABA receptors at a concentration of 10 µM [1]. This is in stark contrast to its sub-nanomolar potency at vertebrate GABA-A receptors [2]. This species-specific blockade is a key advantage when using the compound as a control in studies that require selective inhibition of vertebrate GABAergic signaling without confounding effects on invertebrate systems, or vice versa.

Species selectivity GABA-A receptor Invertebrate

Optimal Research Applications for (9aS,11aS)-2-Amino-7-hydroxy-9a,11a-dimethyl-dodecahydronaphtho[2,1-e]indol-10-one: From Neuropharmacology to Metabolic Disease Modeling


Investigating Dual Inhibitory Synaptic Transmission: GABA-A and Glycine Receptor Crosstalk

The compound's quantitatively defined dual antagonism (pA2 8.31 at GABA-A and 7.67 at glycine receptors [1]) makes it uniquely suitable for electrophysiological and pharmacological studies aiming to dissect the relative contributions of these two inhibitory systems. It serves as a superior tool compared to using a combination of selective antagonists (e.g., bicuculline + strychnine) due to its single-molecule nature, which avoids issues of differential solubility, permeability, and pharmacokinetics in ex vivo or in vivo preparations.

Standardizing Vertebrate-Specific GABA-A Antagonism in Mixed-Species Models

Given its profound inactivity at insect GABA receptors (inactive at 10 µM) [2] contrasted with sub-nanomolar potency in vertebrates (IC50 0.8 nM) [3], this compound is ideal for experiments involving co-cultures, parasite-host interaction studies, or ecological models where a clean, vertebrate-specific GABAergic blockade is required without affecting invertebrate physiology.

Exploring the Neurosteroid-Glucocorticoid Axis in Metabolic and Neurological Disorders

The compound's potent inhibition of human 11β-HSD1 (IC50 18.6 nM) [4], combined with its neurosteroidal GABA-A/glycine antagonism, positions it as a unique chemical probe for investigating the intersection of central glucocorticoid metabolism and inhibitory neurotransmission. This is particularly relevant in models of stress, depression, epilepsy, and metabolic syndrome where both systems are implicated, and where selective inhibitors of either pathway fail to capture the full biological complexity.

Validating Structure-Activity Relationships (SAR) in Steroidal Amidine Libraries

The defined (9aS,11aS) stereochemistry and the availability of structural analogs (e.g., the N-methylated derivative R 29490 [5]) make this compound a valuable reference standard for SAR studies aimed at developing next-generation, subtype-selective GABA-A or glycine receptor modulators. Its well-characterized in vitro profile serves as a benchmark for assessing the activity of newly synthesized amidine steroids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for RU5135

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.